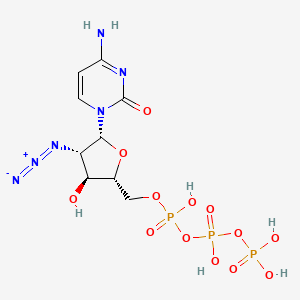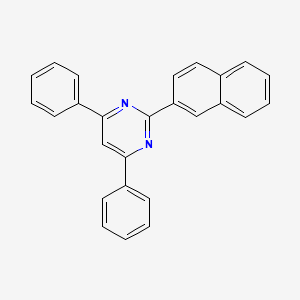
1,3,5-Triaza-7-phosphaadamantane-P-selenide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triaza-7-phosphaadamantane-P-selenide is a chemical compound with the molecular formula C₆H₁₂N₃PSe and a molecular weight of 236.11 g/mol . This compound is a derivative of 1,3,5-Triaza-7-phosphaadamantane, where a selenium atom is incorporated into the structure. It is known for its unique properties and applications in various fields of scientific research.
Preparation Methods
The synthesis of 1,3,5-Triaza-7-phosphaadamantane-P-selenide typically involves the reaction of 1,3,5-Triaza-7-phosphaadamantane with selenium reagents under controlled conditions. One common method involves the use of selenium dioxide (SeO₂) in the presence of a suitable solvent . The reaction is carried out at elevated temperatures to facilitate the incorporation of selenium into the compound. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1,3,5-Triaza-7-phosphaadamantane-P-selenide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives
Common reagents and conditions used in these reactions include organic solvents like methanol, ethanol, and acetone, as well as catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,3,5-Triaza-7-phosphaadamantane-P-selenide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,3,5-Triaza-7-phosphaadamantane-P-selenide involves its ability to coordinate with metal ions and form stable complexes. These complexes can interact with biological molecules, leading to various effects. For example, in anticancer research, the compound’s complexes with ruthenium have been shown to inhibit metastasis by interfering with cellular pathways involved in cancer cell migration and invasion . The molecular targets and pathways involved include the inhibition of matrix metalloproteinases (MMPs) and the modulation of signaling pathways related to cell adhesion and motility.
Comparison with Similar Compounds
1,3,5-Triaza-7-phosphaadamantane-P-selenide can be compared with other similar compounds, such as:
1,3,5-Triaza-7-phosphaadamantane: The parent compound without the selenium atom, used as a ligand in various catalytic reactions.
1,3,5-Triaza-7-phosphaadamantane-P-sulfide: A sulfur analog of the compound, which has different reactivity and applications.
1,3,5-Triaza-7-phosphaadamantane-P-oxide: An oxygen analog, known for its use in oxidation reactions and as a ligand in coordination chemistry.
The uniqueness of this compound lies in its selenium content, which imparts distinct chemical and biological properties compared to its sulfur and oxygen analogs.
Properties
| 79568-42-6 | |
Molecular Formula |
C6H12N3PSe |
Molecular Weight |
236.12 g/mol |
IUPAC Name |
7-selanylidene-1,3,5-triaza-7λ5-phosphatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C6H12N3PSe/c11-10-4-7-1-8(5-10)3-9(2-7)6-10/h1-6H2 |
InChI Key |
HKHJSAJVKBJNAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1N2CN3CN1CP(=[Se])(C2)C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)

